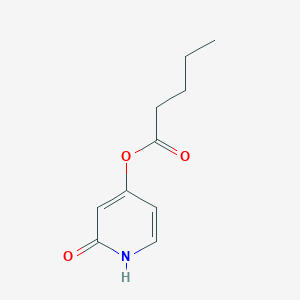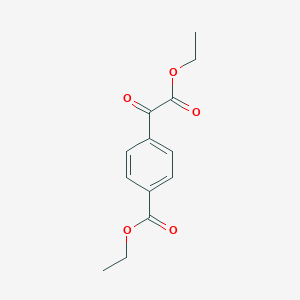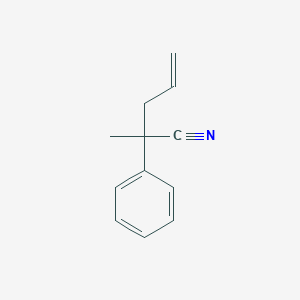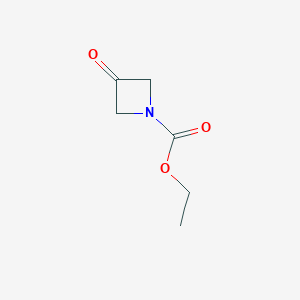
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the family of dihydropyridines, which are organic compounds that possess a pyridine ring and a dihydropyridine moiety.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. However, it has been proposed that this compound acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in a reduction in blood pressure.
Biochemical and physiological effects:
Studies have shown that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate has several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive rats, which suggests its potential as an antihypertensive agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in lab experiments is its availability and relatively low cost. In addition, this compound has been shown to exhibit promising biological activities, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. One of the potential applications of this compound is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic and pharmacodynamic properties of this compound. In addition, the potential of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a scaffold for the design and synthesis of novel compounds with improved biological activities should be explored.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-dihydropyridin-4-yl pentanoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antihypertensive, antioxidant, and anti-inflammatory activities. In addition, this compound has been found to have potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.
Propiedades
Número CAS |
103815-24-3 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2-oxo-1H-pyridin-4-yl) pentanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |
Clave InChI |
TUDXNWIUMDHRCR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
SMILES canónico |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Sinónimos |
Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)


![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)





